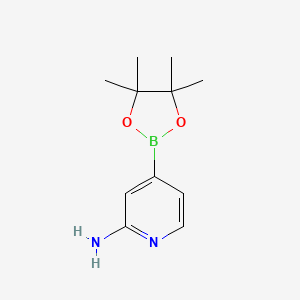

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound characterized by a pyridine ring substituted with an amine group at position 2 and a pinacol boronate ester at position 4. Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 232.08 g/mol (calculated). This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and agrochemical research . Its utility stems from the boronate ester’s stability and reactivity under mild coupling conditions, making it a cornerstone in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKWKYBNWRLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671294 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195995-72-2 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyridine-4-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are commonly used in organic synthesis and medicinal chemistry for their ability to form stable covalent bonds with proteins, particularly enzymes.

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through the formation of reversible covalent bonds. This interaction often results in the inhibition of the target enzyme’s activity, leading to downstream effects on cellular processes.

Pharmacokinetics

Boronic acids and their esters are generally well-absorbed and distributed in the body due to their small size and ability to form reversible covalent bonds.

Result of Action

As a boronic acid derivative, it is likely to exert its effects through the inhibition of target enzymes, leading to alterations in the biochemical pathways these enzymes are involved in.

Action Environment

The action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their esters. Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action and efficacy.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 205.06 g/mol |

| CAS Number | 181219-01-2 |

| Appearance | White to off-white powder |

The biological activity of this compound primarily involves its interaction with enzymes and proteins through boron coordination chemistry. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing their activity and function.

Biological Assays and Findings

Several studies have investigated the compound's biological effects:

-

Inhibition of Enzymatic Activity :

Enzyme Target IC (μM) PKMYT1 0.69 - Selectivity Profile :

- Cell-Based Assays :

Case Studies

A detailed examination of case studies reveals the compound's potential therapeutic applications:

- Cancer Therapy : In preclinical models, this compound exhibited significant anti-proliferative effects against various cancer cell lines by targeting kinases involved in tumor growth and survival .

- SARS-CoV-2 Inhibition : Recent studies have explored the use of boronic acids similar to this compound as inhibitors of SARS-CoV-2 main protease (Mpro), highlighting their potential role in antiviral therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Electron-Withdrawing Groups (EWGs)

- 4-(Trifluoromethyl) Substitution 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4) introduces a trifluoromethyl group at position 4. Molecular Formula: C₁₂H₁₆BF₃N₂O₂; MW: 288.07 g/mol. This modification is valuable in tuning pharmacokinetic properties, such as metabolic resistance .

Halogen Substitutions

- 3-Chloro-N-methyl Derivative

- 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1) features a chlorine atom at position 3 and a methylated amine.

- Molecular Formula : C₁₂H₁₈BClN₂O₂; MW : 268.55 g/mol.

- Chlorine’s inductive effect may direct regioselectivity in subsequent reactions, while methylation of the amine improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeting drugs .

Positional Isomerism

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1073354-99-0) shifts the boronate ester to position 5 and the amine to position 3.

Modifications on the Amine Group

N-Alkylation

- N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1) replaces the amine’s hydrogen with a cyclohexyl group. Molecular Formula: C₁₇H₂₅BN₂O₂; MW: 302.22 g/mol.

N-(2,2,2-Trifluoroethyl) Derivative

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine (CAS 1356699-53-0) introduces a trifluoroethyl group.

- Molecular Formula : C₁₄H₁₈BF₃N₂O₂; MW : 310.11 g/mol.

- The strong electron-withdrawing nature of CF₃CH₂- may stabilize the amine against oxidation, extending half-life in vivo .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.